N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide is an organic compound that belongs to the class of organoheterocyclic compounds This compound is characterized by its unique structure, which includes an adamantane core and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a carboxamide group through a series of reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of modified compounds.
Scientific Research Applications
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts specific structural and functional properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide is a complex organic compound that integrates a thiazolidine moiety with an adamantane structure. This combination is hypothesized to confer unique biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The compound features:
- Thiazolidine Ring : Known for its role in various pharmacological activities.
- Adamantane Core : Associated with antiviral properties.
- Functional Groups : Including a carboxamide linkage which is pivotal for biological interactions.
Molecular Formula and Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆N₂O₃S |
Molecular Weight | 366.4 g/mol |
CAS Number | 1211854-96-4 |
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Thiazolidine Ring : Reacting suitable amines with thioamides under oxidative conditions.
- Coupling with Adamantane : Using coupling reagents like EDCI and HOBt to form the amide bond.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains:
Compound | Activity Against | EC50 (μg/ml) |
---|---|---|
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas axonopodis pv. citri | 22 |
This compound | Candida albicans | TBD |
The antibacterial bioassay results suggest that compounds with similar structures can outperform traditional antibiotics in specific contexts .
Anticancer Activity
The potential anticancer activity of adamantane derivatives has been documented extensively. Compounds related to N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane have been tested against various cancer cell lines:
Cell Line | Compound Tested | IC50 (μM) |
---|---|---|
Hep3B | This compound | TBD |
HeLa | Similar derivatives | TBD |
A549 | Similar derivatives | TBD |
Preliminary results indicate that these compounds can inhibit cell proliferation significantly .
Case Studies
Several case studies have highlighted the biological efficacy of thiazolidine-containing compounds:
- Study on Antimicrobial Properties : A comparative study showed that thiazolidine derivatives exhibited lower MIC values against Staphylococcus aureus compared to standard antibiotics.
- Anticancer Screening : Research involving thiazolidine derivatives indicated promising results in reducing tumor size in animal models when combined with chemotherapy agents.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-14-3-4-18(23-5-2-6-27(23,25)26)10-19(14)22-20(24)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZDBHSFJMFFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.